1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of a base such as potassium hydroxide (KOH) and subsequent acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and purification processes are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has similar structural features but differs in its methylation pattern.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Another related compound with a different heterocyclic core.
Uniqueness
1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a compound of significant interest in various fields of research and industry.
Biological Activity
1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS Number: 1023813-29-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H9NO3
- Molecular Weight : 167.16 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% .
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to the pyridine structure. For instance, derivatives of dihydropyridine have shown significant antiviral effects against various viruses. One study reported that certain heterocyclic derivatives exhibited antiviral activity against the tobacco mosaic virus and herpes simplex virus (HSV) .
Table 1: Antiviral Activity of Related Compounds
Compound | Virus Targeted | EC50 (μg/mL) | Reference |
---|---|---|---|
Compound A | Tobacco Mosaic Virus | 500 | |
Compound B | HSV-1 | 20 | |
Compound C | Adenovirus Type 7 | 60 |
Anticancer Properties
The compound's structural analogs have also been investigated for their anticancer properties. Research has demonstrated that certain pyridine derivatives can inhibit cell proliferation in glioma cell lines. The antiproliferative activity is attributed to their ability to induce apoptosis in cancer cells .
Antimicrobial Activity
In addition to antiviral and anticancer effects, this compound has shown potential antimicrobial activities. Studies indicate that compounds with similar structures exhibit antibacterial effects against various pathogens .
The biological activities of this compound are primarily linked to its ability to interact with specific biological targets:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been noted to affect bacterial growth by targeting cell wall synthesis mechanisms.
Case Studies
Several case studies have been documented regarding the efficacy of dihydropyridine derivatives:
-
Case Study on Glioma Cells :
- Researchers treated C6 rat glioma cells with a series of dihydropyridine derivatives.
- Results indicated a dose-dependent inhibition of cell proliferation, with some compounds achieving significant cytotoxicity at low concentrations.
-
Antiviral Efficacy Against HSV :
- A study evaluated the effectiveness of synthesized dihydropyridine derivatives against HSV in vitro.
- The most potent compound showed a reduction in viral titers by over 50%, indicating strong antiviral potential.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1,2-dimethyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(11)12)3-4-7(10)9(5)2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
AVXMSFJPZDFXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1C)C(=O)O |
Origin of Product |
United States |
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